molecular formula C23H26N6O2 B6436953 3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549015-00-9

3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No. B6436953
CAS RN: 2549015-00-9
M. Wt: 418.5 g/mol
InChI Key: FCDHRFXGRQKQFQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several interesting substructures, including a pyrazolo[1,5-a]pyrimidine ring, a piperidine ring, and a dihydroquinazolinone group. These structures are often found in biologically active compounds, suggesting potential pharmaceutical or medicinal applications .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The pyrazolo[1,5-a]pyrimidine and dihydroquinazolinone groups would contribute to a planar structure, while the piperidine ring could introduce some three-dimensionality .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrazolo[1,5-a]pyrimidine and dihydroquinazolinone groups. These groups contain multiple nitrogen atoms, which could act as nucleophiles in various reactions. The piperidine ring could also participate in reactions involving its nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in strong intermolecular interactions, potentially leading to a high melting point . The compound’s solubility would depend on the specific arrangement of its functional groups.

Future Directions

Given the potential biological activity of compounds containing pyrazolo[1,5-a]pyrimidine structures, this compound could be of interest for future research in medicinal chemistry . Further studies could explore its synthesis, properties, and potential biological activities.

properties

IUPAC Name

3-[[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-15-11-22(29-21(25-15)10-16(2)26-29)27-8-6-17(7-9-27)13-28-14-24-20-12-18(31-3)4-5-19(20)23(28)30/h4-5,10-12,14,17H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDHRFXGRQKQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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